molecular formula C9H10BrIO B13342309 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene

Cat. No.: B13342309
M. Wt: 340.98 g/mol
InChI Key: BTPHWSZXWYFMJP-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxyethyl group

Preparation Methods

The synthesis of 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring. The methoxyethyl group can be added through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the benzene ring more reactive towards electrophiles, while the methoxyethyl group can stabilize intermediates formed during reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H10BrIO

Molecular Weight

340.98 g/mol

IUPAC Name

1-bromo-4-(2-iodo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H10BrIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3

InChI Key

BTPHWSZXWYFMJP-UHFFFAOYSA-N

Canonical SMILES

COC(CI)C1=CC=C(C=C1)Br

Origin of Product

United States

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